3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine
Overview
Description
3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H10ClF3N2 and its molecular weight is 286.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine, with the CAS number 1220038-45-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₁₀ClF₃N₂
- Molecular Weight : 292.68 g/mol
- Melting Point : Data not specified
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The chloro and methyl groups may also play a role in modulating its interaction with target proteins.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown promising results in inhibiting pancreatic cancer cells:
- IC50 Values :
These findings indicate that the compound exhibits significantly higher potency against cancer cells compared to normal cells, suggesting a selective anticancer activity.
Comparative Anticancer Potency
To better understand the efficacy of this compound, a comparison with other known anticancer agents was made:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | BxPC-3 | 0.051 |
Panc-1 | 0.066 | |
Doxorubicin | BxPC-3 | >0.1 |
Panc-1 | >0.1 |
This table illustrates that the tested compound has lower IC50 values than Doxorubicin, a commonly used chemotherapeutic agent, indicating superior potency against pancreatic cancer cells .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies demonstrated that extending exposure time to the compound increased its antiproliferative effect on pancreatic cancer cell lines. After 24 hours of treatment, significant reductions in cell viability were observed across various concentrations .
- Mechanistic Insights : The mechanism by which this compound exerts its anticancer effects appears to involve DNA intercalation, which disrupts cellular replication processes. The planar structure of the compound facilitates such interactions, enhancing its efficacy .
- Synergistic Effects : Preliminary studies suggest potential synergistic effects when combined with other chemotherapeutic agents, warranting further exploration into combination therapies for enhanced efficacy against resistant cancer types .
Properties
IUPAC Name |
3-chloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2/c1-8-2-4-10(5-3-8)19-12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRIUITQXKKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179099 | |
Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-45-8 | |
Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-(4-methylphenyl)-5-(trifluoromethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.